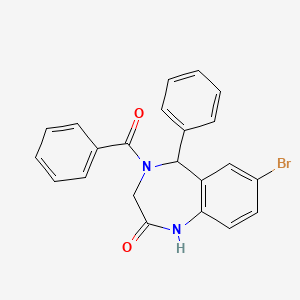![molecular formula C20H24N2O B5144743 3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ABP or ABP688, and it has shown promising results in various fields of study. In
Mécanisme D'action
ABP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, ABP can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This modulation can have a significant impact on various neurological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ABP are primarily related to its ability to block the activity of mGluR5. This can result in the modulation of various neurotransmitters, which can have a significant impact on neurological processes such as synaptic plasticity, learning, and memory. ABP has also been shown to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ABP in lab experiments is its specificity for mGluR5. This allows researchers to study the role of this receptor in various neurological processes without affecting other receptors or neurotransmitters. However, one of the limitations of using ABP is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ABP. One potential direction is the development of more selective and potent mGluR5 antagonists. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another potential direction is the study of the role of mGluR5 in other neurological processes, such as pain perception and anxiety. Overall, ABP has shown great potential for its applications in scientific research, and further studies are needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of ABP688 involves a multi-step process that starts with the reaction of 2-bromopyridine with piperidine. This reaction results in the formation of 2-piperidinylpyridine, which is then reacted with benzyl bromide to produce 2-(benzyl)-2-piperidinylpyridine. Finally, the allyl alcohol is added to this compound, which leads to the formation of 3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine.
Applications De Recherche Scientifique
ABP has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. ABP has also been used to study the role of mGluR5 in addiction and reward pathways, as well as in the regulation of synaptic plasticity.
Propriétés
IUPAC Name |
3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-14-23-20-11-4-3-8-18(20)16-22-13-6-5-10-19(22)17-9-7-12-21-15-17/h2-4,7-9,11-12,15,19H,1,5-6,10,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKIQJKLZBBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(2-Prop-2-enoxyphenyl)methyl]piperidin-2-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)

![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)

![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)

